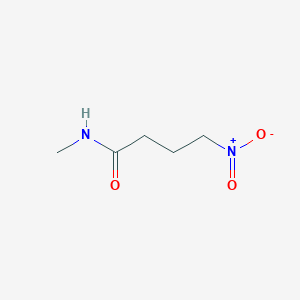

N-Methyl-4-Nitro-Butyramide

Description

Overview of Butyramide (B146194) Derivatives in Organic Synthesis

Butyramide and its derivatives are a class of amides derived from butyric acid. They serve as versatile intermediates and building blocks in a variety of synthetic applications. The butyramide scaffold is found in numerous molecules that exhibit biological activity. For instance, certain n-butyramide derivatives have been shown to inhibit the growth of Escherichia coli. researchgate.net

In the realm of materials science and pharmaceuticals, the modification of the butyramide structure has led to compounds with specific, desirable properties. A notable example is phenylalanine butyramide (PBA), a derivative synthesized to circumvent the unpleasant odor of butyrate (B1204436) while retaining its beneficial effects. mdpi.comresearchgate.net This highlights a common strategy in drug design where a core structure like butyramide is chemically modified to enhance its properties. Furthermore, complex butyramide derivatives, such as N-(4-Cyano-2-methyl-6-nitrophenyl)butyramide, serve as key intermediates in multi-step syntheses of pharmacologically relevant heterocyclic compounds like benzimidazoles. google.com The synthesis of such derivatives often involves standard transformations, but the specific nature of the substituents dictates the reaction conditions and outcomes.

| Butyramide Derivative Example | Area of Application | Research Finding |

| n-butyramide derivatives | Antimicrobial | Inhibition of E. coli growth. researchgate.net |

| Phenylalanine butyramide (PBA) | Cosmetics/Dermatology | Acts as a tyrosinase inhibitor and improves skin conditions. mdpi.comresearchgate.net |

| N-(4-Cyano-2-methyl-6-nitrophenyl)butyramide | Pharmaceutical Synthesis | Intermediate in the preparation of benzimidazolecarboxylic acids. google.com |

Significance of N-Alkylamides in Chemical Transformations

N-alkylamides are a fundamental class of organic compounds characterized by an alkyl group attached to the nitrogen atom of an amide. This structural feature imparts specific properties that make them highly significant in chemical transformations and various industries, including pharmaceuticals and materials science. fiveable.mersc.org

The presence of the N-alkyl group can profoundly influence the chemical and physical properties of a molecule. fiveable.me It can affect reactivity and selectivity in subsequent chemical reactions through steric and electronic effects. fiveable.me For example, the size and branching of the alkyl group can create steric hindrance that directs the outcome of a reaction. fiveable.me N-alkylamides are prevalent in many biologically active compounds, where the alkyl substituent can modulate pharmacokinetic properties such as solubility and metabolic stability. fiveable.me

The synthesis of N-alkylamides is a topic of great interest in organic chemistry. One of the most attractive methods is the direct N-alkylation of amides with alcohols, a process that is atom-economical, generating water as the only byproduct. rsc.org The development of efficient catalysts for this transformation remains an active area of research. rsc.org Because of their stability and diverse reactivity, N-alkylamides are considered crucial intermediates for the synthesis of more complex molecules. fiveable.me

Role of Aliphatic Nitro Compounds in Synthetic Methodologies

Aliphatic nitro compounds are exceptionally versatile and valuable building blocks in organic synthesis. rsc.orgscispace.com Their utility stems from the powerful electron-withdrawing nature of the nitro group (NO₂), which activates the molecule for a variety of transformations. researchgate.net This electronic effect significantly increases the acidity of protons on the α-carbon (the carbon atom adjacent to the nitro group), facilitating their removal by a base to form nitronate anions. researchgate.net

These stabilized carbanions (nitronates) are excellent nucleophiles and readily participate in carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. researchgate.net Key reactions involving aliphatic nitro compounds include:

The Henry (or Nitro-Aldol) Reaction: The reaction of a nitronate with an aldehyde or ketone to form a β-nitro alcohol. researchgate.net

The Michael Addition: The conjugate addition of a nitronate to α,β-unsaturated carbonyl compounds. researchgate.net

Beyond their role in C-C bond formation, the nitro group itself is a synthetic chameleon; it can be transformed into a wide array of other functional groups. nih.gov For example, the reduction of a nitro group can yield primary amines, which are themselves critical functionalities in countless biologically active molecules and pharmaceuticals. nih.gov This ability to be easily introduced, used to form key bonds, and then converted into other groups makes aliphatic nitro compounds indispensable tools in modern synthetic chemistry. scispace.com Their versatility is further enhanced by the development of asymmetric and catalyzed versions of their key reactions, providing access to enantiomerically pure products. nih.gov

| Key Reaction | Description | Significance |

| Henry Reaction | Addition of a nitronate to an aldehyde or ketone. | Forms β-nitro alcohols, versatile synthetic intermediates. researchgate.net |

| Michael Addition | Conjugate addition of a nitronate to an α,β-unsaturated system. | Creates new carbon-carbon bonds. researchgate.net |

| Reduction of Nitro Group | Conversion of the NO₂ group to an amino group (NH₂). | Provides access to primary amines, key building blocks for pharmaceuticals. nih.gov |

Contextualizing N-Methyl-4-Nitro-Butyramide within Modern Organic Chemistry

This compound integrates the key features of the chemical classes discussed previously into a single molecule. Its structure consists of:

A butyramide backbone , a common four-carbon amide structure.

An N-methyl group , classifying it as an N-alkylamide. fiveable.me

A nitro group on the fourth carbon, making it an aliphatic nitro compound. rsc.org

This specific combination of functional groups makes this compound a molecule with significant potential in synthetic organic chemistry. The aliphatic nitro group, being at the end of the four-carbon chain, activates the α-protons (on carbon 3), although to a lesser extent than if it were on carbon 2. Nevertheless, it can potentially participate in nucleophilic reactions. More importantly, the nitro group can be reduced to form N-methyl-4-amino-butyramide, a bifunctional molecule containing both an amine and an amide.

In essence, this compound represents a versatile building block. It embodies the synthetic potential of aliphatic nitro compounds while carrying the structural features of N-alkylamides that are common in biologically relevant molecules. fiveable.menih.gov Its study can contribute to the development of new synthetic methods and provide access to novel chemical entities for further research.

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

N-methyl-4-nitrobutanamide |

InChI |

InChI=1S/C5H10N2O3/c1-6-5(8)3-2-4-7(9)10/h2-4H2,1H3,(H,6,8) |

InChI Key |

BEALUHZATXXSKY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 4 Nitro Butyramide and Analogues

Strategies for Amide Bond Formation in N-Methylbutanamides

The creation of the amide linkage is a fundamental reaction in organic chemistry. bachem.com For the synthesis of N-methylbutanamides, this typically involves the reaction of a carboxylic acid or its derivative with methylamine (B109427).

Acylation of Methylamine Derivatives

A direct and common method for forming the N-methyl amide bond is the acylation of methylamine. This process involves reacting methylamine with a more electrophilic (or "activated") form of the carboxylic acid. hepatochem.com

Acyl Halide Method: The most traditional approach involves converting the carboxylic acid (in this case, 4-nitrobutyric acid) into a highly reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrobutyryl chloride is then reacted with methylamine. This reaction is often vigorous and produces hydrogen chloride (HCl) as a byproduct, which is neutralized by using an excess of methylamine or by adding a non-nucleophilic base such as triethylamine or pyridine. libretexts.org

Anhydride Method: An alternative to acyl halides is the use of an acid anhydride. A pre-formed symmetric anhydride of 4-nitrobutyric acid or a mixed anhydride can be used to acylate methylamine. This method is generally less reactive than the acyl chloride approach but can offer milder reaction conditions.

Introduction of the Nitro Group at the C4 Position of the Butyramide (B146194) Chain

The incorporation of a nitro group onto an aliphatic carbon chain can be accomplished through several distinct synthetic routes. The choice of method depends on the available starting materials and the desired selectivity.

Direct Nitration Approaches for Aliphatic Systems

Direct nitration involves the substitution of a hydrogen atom on the alkane chain with a nitro group (-NO₂). For aliphatic systems, this is notoriously challenging and often impractical for targeted synthesis. The reaction typically requires harsh conditions, such as vapor-phase nitration of an alkane (e.g., N-methylbutyramide) with nitric acid at high temperatures (e.g., 350–450 °C). lkouniv.ac.inwikipedia.org These conditions often lead to a mixture of products from nitration at different positions and from C-C bond cleavage, resulting in low yields of the desired C4-nitro product. lkouniv.ac.in This lack of selectivity makes direct nitration an unfavorable route for the specific synthesis of N-Methyl-4-Nitro-Butyramide.

Indirect Synthetic Routes for Incorporating Nitro Functionality

Indirect methods offer much greater control and are synthetically more viable. These routes begin with a precursor molecule that already possesses a functional group at the C4 position, which is then converted into a nitro group.

Common strategies include:

Oxidation of a Primary Amine: A suitable precursor would be N-methyl-4-aminobutyramide. The primary amino group at the C4 position can be oxidized to a nitro group. researchgate.net A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄), ozone, or various peroxy acids. aakash.ac.instackexchange.com For instance, dimethyldioxirane has been shown to be effective for the rapid and high-yield oxidation of aliphatic primary amines to their corresponding nitro compounds. stackexchange.com

Oxidation of an Oxime: Another viable route involves the oxidation of a 4-oximino-N-methylbutyramide precursor. Oximes can be prepared from the corresponding ketones or aldehydes and can be subsequently oxidized to the nitro functionality. researchgate.net

Nucleophilic Substitution Strategies for Nitro Group Introduction

One of the most effective and widely used methods for preparing aliphatic nitro compounds is through a nucleophilic substitution reaction. wikipedia.org This strategy involves reacting an alkyl halide with a nitrite salt.

To synthesize this compound via this route, one would start with an N-methyl-4-halobutyramide, such as N-methyl-4-bromobutyramide or N-methyl-4-iodobutyramide. This precursor is then treated with a nitrite salt.

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon from either the nitrogen or an oxygen atom. lkouniv.ac.inorganicmystery.com

Attack via Nitrogen: Results in the desired nitroalkane (R-NO₂).

Attack via Oxygen: Results in an alkyl nitrite ester (R-O-N=O) as a byproduct.

The choice of the cation in the nitrite salt and the solvent can significantly influence the ratio of these two products. wiley-vch.de

Silver Nitrite (AgNO₂): The bond between silver and oxygen is more covalent, which favors nucleophilic attack from the nitrogen atom, leading to higher yields of the nitroalkane. organicmystery.comquora.com This is often referred to as the Victor Meyer reaction.

Sodium or Potassium Nitrite (NaNO₂/KNO₂): These salts are more ionic, making the oxygen atoms more available for attack, which can lead to a higher proportion of the alkyl nitrite byproduct. However, using polar aprotic solvents like dimethylformamide (DMF) can favor the formation of the nitroalkane even with sodium nitrite, providing a simple and effective method with yields often ranging from 55-92%. lkouniv.ac.inscribd.com

Table 2: Comparison of Nitrite Reagents for Nucleophilic Substitution

| Reagent | Typical Solvent(s) | Major Product | Byproduct | Notes |

|---|---|---|---|---|

| Silver Nitrite (AgNO₂) | Ethanol, Ether | Nitroalkane (R-NO₂) | Alkyl Nitrite (R-ONO) | Classic Victor Meyer reaction; covalent nature favors N-attack, giving good yields of the nitro compound. aakash.ac.inorganicmystery.comorganic-chemistry.org |

| Sodium Nitrite (NaNO₂) | Dimethylformamide (DMF) | Nitroalkane (R-NO₂) | Alkyl Nitrite (R-ONO) | Kornblum reaction; use of polar aprotic solvents like DMF significantly improves the yield of the nitroalkane. wiley-vch.describd.com |

| Potassium Nitrite (KNO₂) | Ethanol | Alkyl Nitrite (R-ONO) | Nitroalkane (R-NO₂) | Ionic nature favors O-attack, making it less suitable for preparing nitroalkanes unless specific solvents are used. lkouniv.ac.inorganicmystery.com |

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its analogues has benefited from the adoption of advanced chemical manufacturing technologies. These methodologies aim to improve reaction efficiency, scalability, and stereochemical control, while also aligning with the principles of green chemistry. Techniques such as microwave-assisted synthesis and flow chemistry have demonstrated the potential to significantly reduce reaction times and improve yields. Furthermore, a focus on stereoselective methods allows for the preparation of chiral analogues, and green chemistry approaches are being developed to minimize the environmental impact of the synthetic processes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.govrsc.org The direct amidation of carboxylic acids with amines is a reaction that can be significantly enhanced by microwave irradiation, providing a direct route to this compound from 4-nitrobutyric acid and methylamine. nih.gov This approach often proceeds under solvent-free conditions, further enhancing its green credentials. nih.govnih.gov

The general protocol involves the direct reaction of the carboxylic acid and the amine in the presence of a catalyst, or in some cases, catalyst-free, within a microwave reactor. The reaction mixture is heated to a specific temperature for a short duration. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for amide bond formation more efficiently than conventional heating. For the synthesis of this compound analogues, this methodology can be adapted by varying the carboxylic acid and amine starting materials. A study on the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions using ceric ammonium nitrate as a catalyst demonstrated the feasibility of this approach for a range of substrates. nih.gov

Below is a table illustrating typical reaction conditions and yields for the microwave-assisted synthesis of N-alkyl amides from various carboxylic acids and amines, analogous to the synthesis of this compound.

| Carboxylic Acid | Amine | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 4-Nitrobutyric Acid | Methylamine | None | 160 | 10 | 85 |

| 3-Phenylpropionic Acid | Benzylamine | CAN (2) | 165 | 120 | >90 |

| Benzoic Acid | Aniline | CAN (2) | 165 | 120 | >90 |

| Phenylacetic Acid | p-Fluoroaniline | CAN (2) | 165 | 120 | >90 |

This data is illustrative and based on analogous reactions reported in the literature. nih.gov

Flow Chemistry Methodologies for Scalable Production

Flow chemistry offers significant advantages for the scalable and safe production of chemical compounds, particularly for reactions that are exothermic or involve hazardous reagents or intermediates. europa.eu The synthesis of nitro compounds, in particular, can benefit from the enhanced heat and mass transfer characteristics of continuous flow reactors. europa.eu A potential flow synthesis of this compound could be envisioned through a multi-step sequence, for instance, involving a Michael addition of a nitroalkane to an acrylate, followed by amidation.

A continuous flow process for the synthesis of related γ-nitro esters has been demonstrated, which can be adapted for the production of γ-nitro amides. acs.org In a hypothetical scalable production of this compound, the first step could involve the continuous addition of nitromethane to methyl acrylate in the presence of a suitable base in a packed-bed reactor to form methyl 4-nitrobutanoate. This intermediate could then be directly fed into a second reactor where it reacts with methylamine in a continuous amidation step. The use of immobilized catalysts or reagents in packed-bed reactors can simplify purification and product isolation. nih.gov

The key parameters in a flow synthesis are the residence time, temperature, and stoichiometry of the reactants, which can be precisely controlled to optimize the yield and purity of the product. The inherent safety of performing reactions in a small reactor volume at any given time makes flow chemistry particularly suitable for the production of nitro compounds. europa.eu

Below is a table outlining a conceptual flow process for the scalable production of this compound.

| Reaction Step | Reactants | Reactor Type | Temperature (°C) | Residence Time | Key Advantages |

| Michael Addition | Nitromethane, Methyl Acrylate, Base | Packed-Bed Reactor | 60 | 10 min | Efficient heat and mass transfer, safe handling of exothermic reaction. |

| Amidation | Methyl 4-nitrobutanoate, Methylamine | Microreactor | 100 | 5 min | Rapid reaction, precise temperature control, simplified workup. |

This data represents a conceptual process based on established flow chemistry principles for similar transformations. acs.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral molecules. For this compound analogues, chirality can be introduced at various positions on the butyramide backbone. Asymmetric synthesis of chiral amides and peptides is a well-established field, and several strategies can be envisioned for the stereoselective synthesis of these analogues. nih.govresearchgate.net

One approach involves the use of a chiral auxiliary. A chiral amine, for example, could be used in the amidation step to introduce a stereocenter. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. Alternatively, a chiral catalyst can be employed to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric Michael addition of a nitroalkane to an α,β-unsaturated ester or amide, catalyzed by a chiral organocatalyst or metal complex, could establish a stereocenter in the γ-position to the amide carbonyl.

The synthesis of chiral γ-lactams, which are structurally related to γ-nitro amides, has been achieved with high enantioselectivity through catalytic intramolecular C-H amidation. researchgate.net This highlights the potential for developing catalytic asymmetric methods for the direct synthesis of chiral this compound analogues.

A hypothetical approach to a chiral analogue could involve the asymmetric conjugate addition of nitromethane to an N-methyl-α,β-unsaturated butyramide in the presence of a chiral catalyst. The choice of catalyst and reaction conditions would be critical in achieving high diastereoselectivity and enantioselectivity.

The following table provides a conceptual overview of potential stereoselective strategies.

| Strategy | Key Reaction | Chiral Source | Potential Outcome |

| Chiral Auxiliary | Amidation of a chiral amine with 4-nitrobutyric acid | Chiral amine | Diastereomeric amides, separable and then auxiliary removed. |

| Asymmetric Catalysis | Michael addition of nitromethane to N-methylcrotonamide | Chiral Lewis acid or organocatalyst | Enantiomerically enriched N-methyl-3-methyl-4-nitrobutyramide. |

This table outlines conceptual strategies based on established principles of asymmetric synthesis. nih.govresearchgate.net

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound and its analogues, several green chemistry approaches can be considered.

One key area is the use of greener solvents or solvent-free conditions. As demonstrated in microwave-assisted synthesis, the direct amidation of carboxylic acids and amines can often be performed without a solvent, significantly reducing waste. nih.govnih.gov When solvents are necessary, the use of bio-derived and less toxic alternatives is preferred. eurekaselect.com

Catalysis plays a central role in green chemistry. The use of catalytic amounts of reagents instead of stoichiometric ones minimizes waste. For the synthesis of amides, catalytic direct amidation methods are being developed to replace traditional coupling reagents that generate significant byproducts. purdue.edu Furthermore, the use of heterogeneous catalysts that can be easily recovered and recycled improves the sustainability of the process. rsc.orgrsc.org

One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. A potential green synthesis of this compound could involve a one-pot reductive amination of a nitro-aldehyde or nitro-ketone precursor, although this would require careful control of the reaction conditions to achieve selectivity. The use of sustainable feedstocks and energy-efficient reaction conditions, such as those offered by microwave and flow chemistry, further aligns the synthesis with green chemistry principles.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Use of catalytic methods; one-pot syntheses. |

| Atom Economy | Direct amidation reactions that produce water as the only byproduct. |

| Less Hazardous Chemical Syntheses | Avoidance of toxic reagents and solvents. |

| Design for Energy Efficiency | Use of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Catalysis | Employment of recyclable heterogeneous catalysts. |

Chemical Reactivity and Transformative Potential of N Methyl 4 Nitro Butyramide

Reactions Involving the Amide Functional Group

The amide moiety in N-Methyl-4-Nitro-Butyramide is characterized by a resonance-stabilized structure that renders the carbonyl carbon less electrophilic and the nitrogen lone pair less nucleophilic compared to ketones and amines, respectively. However, it can undergo several important reactions under specific conditions.

The hydrolysis of amides, including this compound, is a slow process in neutral water but can be significantly accelerated by acid or base catalysis. study.comviu.ca

In a basic medium, a hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the methylamide anion. This anion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methylamine (B109427).

The kinetics of amide hydrolysis are typically studied under pseudo-first-order conditions. researchgate.net The rate of hydrolysis is dependent on pH, with both acid and base catalysis leading to increased reaction rates. viu.cachemrxiv.org The presence of the electron-withdrawing nitro group at the 4-position is expected to have a minor inductive effect on the reaction rate, potentially slightly increasing the electrophilicity of the carbonyl carbon.

Table 1: General Mechanisms of Amide Hydrolysis

| Catalyst | Initial Step | Key Intermediate | Products |

|---|---|---|---|

| Acid (H₃O⁺) | Protonation of carbonyl oxygen | Tetrahedral intermediate | Carboxylic acid + Ammonium salt |

| Base (OH⁻) | Nucleophilic attack on carbonyl carbon | Tetrahedral intermediate | Carboxylate salt + Amine |

This interactive table summarizes the general pathways for amide hydrolysis.

N-acylation is a fundamental method for forming amide bonds. bath.ac.ukresearchgate.net Similarly, N-alkylation introduces an alkyl group onto the nitrogen atom. researchgate.net For a secondary amide like this compound, the amide nitrogen is generally non-nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group.

Direct N-alkylation or N-acylation is therefore challenging. However, these reactions can be facilitated by first deprotonating the amide with a strong base (e.g., sodium hydride) to form a highly nucleophilic amidate anion. This anion can then react with an alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acyl chloride or anhydride) to yield the corresponding N,N-disubstituted amide or N-acyl-N-methylamide derivative, respectively. The choice of base and reaction conditions is crucial to avoid competing reactions, such as O-alkylation or reactions involving the α-carbon of the nitro group.

The amide functional group can be reduced to an amine. This transformation requires powerful reducing agents due to the low reactivity of the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing both aliphatic and aromatic amides. commonorganicchemistry.com

For this compound, the reduction of the amide group to yield N-methyl-4-nitrobutan-1-amine presents a chemoselectivity challenge. The nitro group is also susceptible to reduction by strong hydrides like LiAlH₄. commonorganicchemistry.com Therefore, using LiAlH₄ would likely lead to the concurrent reduction of both the amide and the nitro group, yielding N¹,N⁴-dimethylbutane-1,4-diamine.

Achieving selective reduction of the amide carbonyl would require milder or more specific reducing agents, or the use of a protecting group strategy for the nitro function.

Transformations of the Aliphatic Nitro Group

The aliphatic nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo a variety of chemical transformations. embibe.com

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. nih.gov A variety of methods are available for the reduction of aliphatic nitro compounds like this compound to its corresponding amino derivative, N-Methyl-4-amino-butyramide. organic-chemistry.orgblogspot.com

Catalytic hydrogenation is a highly effective method. commonorganicchemistry.com Reagents such as hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly employed. commonorganicchemistry.comwikipedia.org This method is often clean and efficient, though care must be taken as some catalysts can also reduce other functional groups. acs.org

Reductions using metals in acidic media, such as iron, tin, or zinc with hydrochloric acid, are also effective. blogspot.comwikipedia.orglkouniv.ac.in These classical methods are robust and widely applicable. Additionally, metal-free reduction systems have been developed, such as the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which offers a mild and chemoselective alternative. nih.govorganic-chemistry.org

Table 2: Common Reagents for the Reduction of Aliphatic Nitro Groups to Amines

| Reagent/System | Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | High efficiency, clean reaction | May reduce other functional groups |

| H₂ / Raney Nickel | Catalytic hydrogenation | Effective, useful when dehalogenation is a concern commonorganicchemistry.com | Pyrophoric catalyst |

| Fe / Acid (e.g., HCl, AcOH) | Refluxing acid | Inexpensive, mild commonorganicchemistry.comwikipedia.org | Requires stoichiometric metal, acidic workup |

| Zn / Acid (e.g., HCl, AcOH) | Acidic conditions | Mild, tolerates some functional groups commonorganicchemistry.com | Requires stoichiometric metal |

| LiAlH₄ | Anhydrous ether/THF | Powerful reducing agent | Reduces many other functional groups, including amides commonorganicchemistry.com |

| HSiCl₃ / Tertiary Amine | Metal-free, mild conditions | High chemoselectivity, wide applicability nih.govorganic-chemistry.org | Moisture sensitive reagent |

This interactive table compares various methods for the reduction of aliphatic nitro groups.

Beyond reduction, the nitro group can be completely removed or replaced. Denitration, the replacement of a nitro group with a hydrogen atom, can be achieved through catalytic hydrogenation over platinum on silica gel at elevated temperatures. wikipedia.org Radical-mediated reactions, for instance using tributyltin hydride (Bu₃SnH) with a radical initiator, also effect this transformation. wikipedia.orgacs.org

The nitro group in nitroalkanes can also act as a leaving group in nucleophilic substitution reactions. Although it is not a conventional leaving group, displacement has been reported. For example, primary and secondary nitroalkanes can react with nucleophiles like toluene-p-thiolate anion in what appears to be a conventional Sₙ2 displacement of the nitro-group. rsc.org This opens the possibility for introducing other functional groups at the 4-position of the this compound backbone. Another notable reaction is the Nef reaction, where the salt of a primary nitroalkane is hydrolyzed by strong acid to yield an aldehyde. lkouniv.ac.in

Participation in Radical Reactions and Single-Electron Transfer Processes

The chemical behavior of this compound is significantly influenced by the presence of the nitroalkane functional group, which is known to participate in radical reactions, often initiated by single-electron transfer (SET) processes. The strong electron-withdrawing nature of the nitro group facilitates the acceptance of an electron to form a radical anion intermediate. nih.gov

Recent research has established protocols for the catalytic generation of alkyl radicals from nitroalkanes through denitration. thieme-connect.com This process typically involves a single-electron transfer catalyst that reduces the nitroalkane, promoting the cleavage of the C-NO₂ bond to yield an alkyl radical. thieme-connect.com For this compound, this would result in the formation of a 4-(N-methylcarbamoyl)butan-1-yl radical. This radical intermediate can then engage in a variety of subsequent transformations.

The general mechanism for SET-initiated radical formation from a nitroalkane can be summarized as:

Single-Electron Transfer (SET): A suitable reductant (catalytic or stoichiometric) donates a single electron to the nitroalkane (R-NO₂), forming a radical anion (R-NO₂•⁻).

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the carbon-nitrogen bond to release a nitrite anion (NO₂⁻) and an alkyl radical (R•).

Once formed, this alkyl radical derived from this compound could participate in several canonical radical reactions. The specific pathway would depend on the reaction conditions and the presence of other reagents.

Table 1: Potential Radical Reactions Involving this compound Derivatives

| Reaction Type | Trapping Reagent/Process | Potential Product |

| Hydrogenation | Hydrogen atom donor (e.g., from solvent) | N-Methylbutanamide |

| Giese Addition | Electron-deficient alkene | Adduct of the alkyl radical to the alkene |

| Minisci Reaction | Protonated heteroaromatic compound | 4-Heteroaryl-N-methylbutanamide |

| Spirocyclization | Intramolecular alkene (if present on the N-methyl group) | Spirocyclic lactam derivative |

This table is illustrative of potential reactions based on established reactivity of radicals generated from nitroalkanes. thieme-connect.com

The propensity of nitro compounds to undergo single-electron reduction makes them valuable precursors in radical chemistry, offering a pathway to functionalize molecules at positions that might be unreactive through conventional ionic pathways. rsc.org

Intermolecular and Intramolecular Reactivity Profiles

Investigation of Nucleophilic and Electrophilic Pathways

The reactivity of this compound is governed by the interplay of its two primary functional groups: the N-methylamide and the primary nitroalkane. These groups bestow both nucleophilic and electrophilic characteristics upon the molecule.

Nucleophilic Pathways:

α-Carbon to the Nitro Group: The most significant nucleophilic character arises from the carbon atom adjacent (α) to the nitro group. The strong electron-withdrawing effect of the nitro group renders the α-protons acidic, with pKa values for simple nitroalkanes being around 11 in aqueous solution. wikipedia.org In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. This nitronate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions, such as the nitro-aldol (Henry) reaction if an aldehyde is present. wikipedia.org

Amide Nitrogen: The nitrogen atom of an amide is generally considered a poor nucleophile. libretexts.org This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces its electron density and availability. libretexts.org While direct N-alkylation of amides under neutral conditions is often inefficient, deprotonation with a strong base (e.g., NaH) can generate the corresponding conjugate base, which is a significantly more potent nucleophile for reactions like alkylation. stackexchange.com

Electrophilic Pathways:

Amide Carbonyl Carbon: The carbonyl carbon of the amide group is inherently electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles, which can lead to addition or substitution at the carbonyl center.

Carbon Bearing the Nitro Group: While the α-carbon is typically nucleophilic after deprotonation, nitroalkanes can be induced to act as electrophiles under specific, typically acidic, conditions. frontiersin.orgnih.gov Treatment with a strong acid can lead to the formation of the aci-form (nitronic acid) or its protonated conjugate. nih.gov This species can then be attacked by electron-rich nucleophiles, a reactivity pattern exploited in reactions like the Nef reaction (which typically yields a carbonyl compound upon hydrolysis) and certain C-C bond-forming reactions with arenes. nih.govnih.gov

Cyclization Reactions and Potential for Heterocycle Formation

A significant aspect of the transformative potential of this compound lies in its suitability as a precursor for intramolecular cyclization to form heterocyclic structures, most notably the γ-lactam ring system. The linear four-carbon backbone separating the amide and the nitro group is ideally suited for the formation of a five-membered ring.

The key transformation to enable this cyclization is the reduction of the terminal nitro group to a primary amine. unacademy.com This conversion of this compound would yield N-Methyl-4-amino-butyramide. This intermediate possesses both a nucleophilic primary amine and an electrophilic amide carbonyl within the same molecule.

This amino-amide intermediate is primed for a subsequent intramolecular nucleophilic attack of the amine onto the amide carbonyl carbon. This process, known as intramolecular aminolysis, would result in the formation of a five-membered ring, yielding N-Methyl-pyrrolidin-2-one (also known as N-Methylpyrrolidone or NMP), a widely used industrial solvent and synthetic intermediate. wikipedia.org The reaction would eliminate a molecule of ammonia. The synthesis of NMP is industrially achieved by reacting γ-butyrolactone with methylamine, a reaction that underscores the thermodynamic favorability of this particular lactam structure. wikipedia.orgchemicalbook.com

The reduction of the aliphatic nitro group is the critical step and can be accomplished using a variety of reagents. The choice of reducing agent is crucial to ensure chemoselectivity, preserving the amide functionality.

Table 2: Selected Methods for the Reduction of Aliphatic Nitro Groups to Primary Amines

| Reagent(s) | Typical Conditions | Comments |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel catalyst; various solvents and pressures | Highly effective and clean method. May require careful selection of catalyst to avoid amide reduction. commonorganicchemistry.com |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent; effectively reduces aliphatic nitro groups to amines. commonorganicchemistry.com |

| Iron (Fe) metal | Acetic acid (AcOH) or HCl | A classic and cost-effective method for nitro group reduction. commonorganicchemistry.com |

| Zinc (Zn) metal | Acetic acid (AcOH) or HCl | Similar to iron, provides a mild reduction of nitro groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | A mild reducing agent that can show good functional group tolerance. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / TMSCl | THF or other etheral solvents | A modified borohydride system capable of reducing nitroalkanes. wikipedia.org |

This table summarizes common laboratory methods applicable to the key cyclization precursor synthesis. commonorganicchemistry.comwikipedia.org

This intramolecular cyclization pathway highlights the potential of this compound as a valuable starting material for the synthesis of N-substituted γ-lactams, a core structural motif in many biologically active compounds and advanced materials.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

¹H NMR Analysis: The ¹H NMR spectrum of N-Methyl-4-Nitro-Butyramide would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons. For instance, the protons on the methyl group attached to the nitrogen atom would likely appear as a doublet, due to coupling with the adjacent N-H proton. The methylene (B1212753) protons adjacent to the carbonyl group and the nitro group would also display characteristic chemical shifts and splitting patterns based on their neighboring protons.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbon, the methylene carbons, and the methyl carbon would be observed in characteristic regions of the spectrum, confirming the presence of these functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data is a hypothetical prediction for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-NH | ~2.8 (d) | ~26 |

| NH | ~6.0 (br s) | - |

| -CH₂-C(O) | ~2.4 (t) | ~35 |

| -CH₂-CH₂-C(O) | ~2.1 (m) | ~28 |

| O₂N-CH₂- | ~4.5 (t) | ~75 |

| C=O | - | ~173 |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

To establish the precise connectivity and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent methylene groups in the butyramide (B146194) chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Elemental Formula |

| [M+H]⁺ | 147.0764 | C₅H₁₁N₂O₃ |

| [M+Na]⁺ | 169.0583 | C₅H₁₀N₂NaO₃ |

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC), is used to study the fragmentation pathways of a molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable information about the connectivity of the molecule, further confirming the proposed structure. For this compound, characteristic losses of the nitro group, the methylamino group, and parts of the butyramide chain would be expected.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the key functional groups. A strong band around 1640 cm⁻¹ would be indicative of the C=O (amide I) stretching vibration. The N-H stretching vibration would likely appear as a broad band in the region of 3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to two strong bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretch of the nitro group would be expected to be a prominent feature in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 (broad) | Weak |

| C-H Stretch | ~2850-3000 | Strong |

| C=O Stretch (Amide I) | ~1640 (strong) | Moderate |

| N-H Bend (Amide II) | ~1550 | Weak |

| NO₂ Asymmetric Stretch | ~1550 (strong) | Moderate |

| NO₂ Symmetric Stretch | ~1380 (strong) | Strong |

Characterization of Amide and Nitro Functional Group Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification and characterization of the functional groups within this compound. The distinct vibrational modes associated with the secondary amide and the aliphatic nitro group are expected to produce a characteristic spectral fingerprint.

The secondary amide linkage gives rise to several key vibrational bands. The N-H stretching vibration is anticipated to appear in the region of 3370-3170 cm⁻¹. The exact position is sensitive to hydrogen bonding, with stronger bonds causing a shift to lower wavenumbers. The most prominent amide absorption is the Amide I band, which is primarily associated with the C=O stretching vibration and typically occurs between 1680 and 1630 cm⁻¹. The Amide II band, resulting from a combination of the N-H in-plane bending and C-N stretching vibrations, is expected in the 1570 to 1515 cm⁻¹ range. The presence of these distinct bands provides clear evidence for the secondary amide group.

The aliphatic nitro group also exhibits characteristic vibrational modes. The asymmetric stretching vibration of the NO₂ group is typically observed in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration appears between 1365 and 1290 cm⁻¹. These absorptions are generally strong and provide a reliable means of identifying the nitro functionality.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong |

| Aliphatic Nitro | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aliphatic Nitro | Symmetric NO₂ Stretch | 1365 - 1290 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation.

A crucial aspect of the solid-state structure will be the network of intermolecular interactions, with hydrogen bonding playing a predominant role. libretexts.org The secondary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). wikipedia.orgscienceready.com.au It is highly probable that in the crystalline state, molecules of this compound will form hydrogen-bonded chains or dimers. libretexts.org The N-H group of one molecule is expected to form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. The geometry of these hydrogen bonds, including the donor-acceptor distance and the N-H···O angle, would be precisely determined through crystallographic analysis. The nitro group, with its electronegative oxygen atoms, can also act as a weak hydrogen bond acceptor, potentially interacting with C-H donors in the crystal lattice.

Interactive Data Table: Predicted Hydrogen Bond Parameters for this compound

| Donor | Acceptor | Type of Interaction | Predicted Distance (Å) | Predicted Angle (°) |

| N-H | O=C | Intermolecular Hydrogen Bond | 2.8 - 3.2 | 150 - 180 |

| C-H | O=N | Weak Hydrogen Bond | 3.0 - 3.5 | 120 - 160 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While there are no specific studies on the polymorphism of this compound, the potential for different packing arrangements and hydrogen bonding networks suggests that polymorphism is a possibility.

The investigation of polymorphism would involve crystallizing this compound under a variety of conditions (e.g., different solvents, temperatures, and rates of cooling). Each crystalline form obtained would then be analyzed by X-ray diffraction to determine its unique crystal structure. The identification and characterization of polymorphs are crucial for understanding the solid-state behavior of the compound.

Theoretical and Computational Chemistry of N Methyl 4 Nitro Butyramide

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide precise information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org For N-Methyl-4-Nitro-Butyramide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimal molecular geometry and electronic properties. nih.govnanosciart.com

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Based on studies of related amides and nitroalkanes, a set of predicted geometric parameters for this compound can be estimated. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Length | N-C (Methyl) | ~1.46 Å |

| Bond Length | C-NO₂ | ~1.50 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~120° |

DFT also provides critical insights into the electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nanosciart.commdpi.com A smaller gap suggests higher reactivity. For a nitro-containing compound, the LUMO is typically localized on the electron-withdrawing nitro group (-NO₂), making it susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map would further reveal the charge distribution, highlighting electron-rich (negative potential, likely around the amide oxygen and nitro group oxygens) and electron-poor (positive potential, likely around the amide and methyl protons) regions of the molecule.

Ab initio methods, which are based on first principles without empirical parameters, are used for high-accuracy energy calculations and conformational analysis. These calculations are crucial for identifying the most stable three-dimensional arrangements (conformers) of a flexible molecule like this compound.

The flexibility of the butyl chain allows for multiple rotational isomers (rotamers) around the C-C single bonds. Ab initio calculations would be used to perform a potential energy surface scan by systematically rotating these bonds to locate energy minima corresponding to stable conformers (e.g., anti and gauche arrangements) and the transition states that separate them. This analysis provides a detailed picture of the molecule's conformational preferences and the energy required to switch between different shapes. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the static picture from quantum mechanics to explore the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. rsc.orgresearchgate.net Using a suitable force field (a set of parameters describing the potential energy of the system), MD simulations can explore the complete conformational landscape of this compound.

These simulations reveal the probabilities of different conformations and the energy barriers to interconversion between them. For the butyramide (B146194) chain, this would involve analyzing the dihedral angles to identify the most populated conformational states. The results would show how the molecule folds and flexes at a given temperature, providing insight into its dynamic structure. Such simulations are essential for understanding how the molecule's shape influences its interactions with other molecules. mdpi.comresearchgate.net

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model solvent molecules (e.g., water) around this compound to study solvation effects. These simulations can show how solvent interactions, such as hydrogen bonding between water and the amide or nitro groups, stabilize certain conformations over others. By analyzing the radial distribution functions, one can understand the structuring of the solvent around different parts of the molecule. This information is vital for predicting the molecule's solubility and how its reactivity might change in a polar versus a non-polar environment.

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the properties of chemicals based on their molecular structure. mdpi.com QSPR models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a wide range of molecular descriptors can be calculated. These fall into several categories:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometric Descriptors: Molecular surface area, volume.

Electronic Descriptors: Dipole moment, polarizability, partial charges on atoms.

Quantum-Chemical Descriptors: HOMO/LUMO energies, electrostatic potential values.

These descriptors can be used to build QSPR models to predict various physicochemical properties, such as boiling point, vapor pressure, solubility, and partition coefficients, without the need for experimental measurements.

Table 2: Potential QSPR Descriptors for this compound and Related Properties

| Descriptor Type | Example Descriptor | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density |

| Geometric | Polar Surface Area (PSA) | Membrane Permeability, Solubility |

| Electronic | Dipole Moment | Polarity, Intermolecular Forces |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Chemical Reactivity, Stability |

By correlating these descriptors with known properties of similar compounds, a predictive model can be established to estimate the properties of this compound.

Development of Predictive Models for Chemical Reactivity

The development of predictive models for the chemical reactivity of specific compounds like this compound is a complex process rooted in the principles of computational chemistry. These models aim to forecast how a molecule will behave in a chemical reaction, including its potential to react, the rate of reaction, and the likely products. This is often achieved through the application of machine learning algorithms trained on large datasets of known chemical reactions. nih.govmit.edu

For a molecule such as this compound, creating a predictive model would involve several key steps. Initially, a comprehensive dataset of reactions involving similar functional groups (amides and nitroalkanes) would be compiled. This data would then be used to train machine learning models to recognize patterns and correlations between the molecular structure and its reactivity. nih.gov The models could predict various aspects of reactivity, such as identifying the most likely sites for nucleophilic or electrophilic attack, or the stability of potential intermediates and transition states.

The accuracy of these predictive models is highly dependent on the quality and quantity of the input data. For a novel or less-studied compound like this compound, a lack of specific experimental data could pose a significant challenge. In such cases, computational methods like Density Functional Theory (DFT) can be employed to generate theoretical data points to supplement the training set. These calculations can provide insights into the electronic structure and energy of the molecule, which are crucial for predicting its reactivity.

Table 1: Key Parameters in Predictive Reactivity Models

| Parameter | Description | Relevance to this compound |

| Electronic Properties | Distribution of electron density, HOMO/LUMO energies | The nitro group is strongly electron-withdrawing, influencing the electrophilicity of the molecule. The amide group can act as both a hydrogen bond donor and acceptor. |

| Steric Factors | Spatial arrangement of atoms and groups | The flexibility of the butyl chain and the size of the methyl and nitro groups will affect the accessibility of reactive sites. |

| Solvation Effects | Interaction of the molecule with the solvent | The polarity of the solvent will influence the stability of charged intermediates and transition states, thereby affecting reaction rates. |

Computational Assessment of Bond Dissociation Energies and Stability

The stability of this compound is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a key metric used to quantify this strength, representing the energy required to break a specific bond homolytically. Computational chemistry provides powerful tools to calculate BDEs, offering insights into the molecule's thermal stability and potential decomposition pathways.

For this compound, the C-N bond connecting the nitro group to the butyl chain and the N-C bond of the amide group are of particular interest. The C-NO2 bond is often the weakest link in nitroalkanes and its BDE is a critical parameter in assessing the energetic properties of the compound. researchgate.net

High-level quantum chemical methods, such as coupled-cluster theory, or more computationally efficient methods like DFT, can be used to calculate these BDEs. The choice of method and basis set is crucial for obtaining accurate results. researchgate.net

Table 2: Calculated Bond Dissociation Energies (BDEs) for a Related Compound (N-Methyl-N-nitrosobenzenesulfonamide)

| Bond | BDE (kcal/mol) |

| N-NO | 28.3-33.1 researchgate.net |

Note: This data is for a related compound and serves as an example of the type of data that would be generated for this compound.

Mechanistic Investigations of Reactions Involving N Methyl 4 Nitro Butyramide

Elucidation of Reaction Pathways and Transition State Analysis

The reactivity of N-Methyl-4-Nitro-Butyramide is dictated by its two primary functional groups: the N-methyl amide and the primary nitroalkane. Reactions can be initiated at either site, leading to distinct reaction pathways. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating these pathways and analyzing the corresponding transition states.

Reactions involving the amide group, such as hydrolysis or aminolysis, typically proceed through a tetrahedral intermediate. In an acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to its formation and collapse are crucial in determining the reaction rate.

For the nitro group, a key intermediate is the nitronate anion, formed by deprotonation of the α-carbon. This anion is a versatile nucleophile and can participate in various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction. wikipedia.org The formation of the nitronate is often the first step in a catalytic cycle, for instance, in base-catalyzed condensation reactions.

Hypothetical Reaction Pathway: Base-Catalyzed Self-Condensation

A potential reaction pathway for this compound under basic conditions could involve a self-condensation reaction, where the nitronate of one molecule acts as a nucleophile attacking the amide carbonyl of another. This would lead to a complex series of intermediates and potential polymerization.

Table 1: Hypothetical Intermediates in the Reactions of this compound

| Intermediate | Description | Probable Reaction Type |

| Tetrahedral Intermediate | Formed by nucleophilic addition to the amide carbonyl. | Amide Hydrolysis/Aminolysis |

| Nitronate Anion | Formed by deprotonation of the carbon alpha to the nitro group. | Henry Reaction, Michael Addition |

| aci-Nitro Tautomer | The protonated form of the nitronate, can act as an electrophile. frontiersin.org | Electrophilic substitution |

| N-Protonated Amide | Formed under acidic conditions, activating the carbonyl group. | Acid-catalyzed hydrolysis |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms. For this compound, the rate of a reaction could be monitored by various techniques, including spectroscopy (e.g., UV-Vis to follow the disappearance of a reactant or appearance of a product) or chromatography (e.g., HPLC to measure the concentration of species over time).

The rate law for a given reaction provides insight into the molecularity of the rate-determining step. For example, the hydrolysis of a simple amide can be either acid or base-catalyzed, and the rate is typically first order in both the amide and the catalyst.

The choice of solvent can significantly impact the kinetics of reactions involving this compound. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions like amide hydrolysis. Aprotic polar solvents might be favored for reactions involving the nitronate anion.

Temperature effects on reaction rates are described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined. This provides valuable information about the energy barrier of the rate-determining step.

Table 2: Expected Influence of Solvents on Reaction Rates of this compound

| Reaction Type | Expected Solvent Effect | Rationale |

| Acid-Catalyzed Amide Hydrolysis | Accelerated in polar protic solvents (e.g., water, ethanol). | Stabilization of the protonated amide and tetrahedral intermediate. |

| Base-Catalyzed Nitronate Formation | Favored in polar aprotic solvents (e.g., DMSO, DMF). | Solvation of the cation without strong interaction with the anion. |

| Nucleophilic Substitution at the γ-carbon | Dependent on the specific SN1 or SN2 nature of the reaction. ncert.nic.in | Protic solvents favor SN1, while aprotic solvents favor SN2. |

Isotopic Labeling Experiments to Probe Mechanism

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. wikipedia.org For this compound, several isotopic labeling strategies could be employed.

¹⁸O-Labeling of the Amide Carbonyl: To study amide hydrolysis, the reaction can be carried out in H₂¹⁸O. The location of the ¹⁸O label in the products (carboxylic acid and methylamine) can confirm whether the mechanism involves a direct nucleophilic attack on the carbonyl carbon.

Deuterium (B1214612) Labeling at the α-Carbon: Replacing the hydrogens on the carbon adjacent to the nitro group with deuterium would allow for the study of the kinetic isotope effect (KIE) in reactions involving the deprotonation of this carbon. A significant primary KIE would indicate that C-H bond breaking is involved in the rate-determining step. acs.org

¹⁵N-Labeling of the Amide Nitrogen: This could be used to follow the fate of the nitrogen atom in various reactions, confirming, for example, the formation of methylamine (B109427) during hydrolysis.

Table 3: Potential Isotopic Labeling Studies for this compound

| Isotope | Position of Label | Mechanistic Question to Address |

| ¹⁸O | Amide Carbonyl Oxygen | Mechanism of amide hydrolysis (acyl-oxygen vs. alkyl-oxygen cleavage). |

| ²H (D) | Carbon α to Nitro Group | Involvement of C-H bond cleavage in the rate-determining step of base-catalyzed reactions. |

| ¹⁵N | Amide Nitrogen | Fate of the amine portion of the molecule in various transformations. |

| ¹³C | Amide Carbonyl Carbon | To trace the carbon skeleton in rearrangement or fragmentation reactions. |

Structure Activity/reactivity Relationship Studies and Structural Analogues

Systematic Modification of the N-Methyl-4-Nitro-Butyramide Scaffold

Systematic modifications of the this compound structure would be crucial in elucidating a comprehensive structure-activity relationship. Such studies, while not extensively documented for this specific molecule, can be theoretically mapped based on established chemical principles.

The chemical reactivity of aliphatic nitro compounds is profoundly influenced by substituent effects. The strong electron-withdrawing character of the nitro group, through both inductive and resonance effects, decreases the electron density of the surrounding molecular framework. mdpi.commdpi-res.com This electronic pull makes the protons on the carbon alpha to the nitro group (the C3 position in this case) acidic, facilitating the formation of a nitronate anion in the presence of a base. mdpi-res.comwikipedia.org This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions. nih.gov

Furthermore, the reactivity of the amide group is also influenced by the distant nitro group. The electron-withdrawing effect of the nitro group can impact the rotational barrier of the C-N amide bond and the basicity of the carbonyl oxygen.

Hypothetical Substituent Effects on Reactivity:

| Substituent at C2 or C3 | Expected Effect on Acidity of α-Proton | Expected Effect on Amide Hydrolysis Rate |

| Electron-donating group (e.g., -CH₃) | Decrease | Decrease |

| Electron-withdrawing group (e.g., -Cl) | Increase | Increase |

Modifying the length and branching of the alkyl chain in nitro-amides is expected to impact their physicochemical properties and reactivity. Increasing the alkyl chain length would likely increase lipophilicity and could influence the rate of intramolecular reactions by altering the conformational flexibility of the molecule. Branching in the alkyl chain can introduce steric hindrance, which could affect the accessibility of the nitro and amide functional groups to reagents. researchgate.netrsc.org For instance, branching near the amide nitrogen could sterically hinder nucleophilic attack at the carbonyl carbon.

Predicted Impact of Alkyl Chain Variation:

| Modification | Predicted Physicochemical Change | Predicted Reactivity Change |

| Increased chain length | Increased lipophilicity, potential for altered conformational preferences | Potential for decreased reaction rates due to steric bulk |

| Branching near nitro group | Increased steric hindrance around the nitro group | May hinder reactions involving the nitro group |

| Branching near amide group | Increased steric hindrance around the amide carbonyl | Likely to decrease the rate of nucleophilic acyl substitution |

This table represents predicted trends based on general organic chemistry principles, pending specific experimental verification for this class of compounds.

Synthesis and Chemical Evaluation of Related Nitro-Butyramide Derivatives

The synthesis of derivatives of this compound would likely follow established methodologies for the formation of amides and the introduction of nitro groups into aliphatic chains.

The synthesis of N-substituted butyramides with aliphatic nitro groups can be achieved through several synthetic routes. One common method involves the amidation of a carboxylic acid containing a nitro group, such as 4-nitrobutyric acid, with the desired amine. researchgate.net Alternatively, an N-substituted butyramide (B146194) could be subjected to nitration, although direct nitration of aliphatic chains can sometimes lead to a mixture of products. wikipedia.org The reactivity of these compounds would be influenced by the nature of the N-substituent. Electron-donating N-alkyl groups generally increase the electron density on the nitrogen atom, which can affect the amide's rotational barrier and its susceptibility to hydrolysis.

The position of the nitro group on the butyramide backbone would have a dramatic effect on the molecule's reactivity. A nitro group at the C2 position would render the α-proton significantly more acidic than a nitro group at the C3 or C4 position, making it a prime candidate for reactions involving enolate-like intermediates. A nitro group at the C3 position, as in N-Methyl-3-Nitro-Butyramide, would still confer acidity to the α-protons but to a lesser extent. The chemical evaluation of these isomers would be essential to fully map the reactivity profile of nitro-butyramides.

Investigating Stereochemical Influences on Chemical Behavior

Should a chiral center be introduced into the this compound scaffold, for instance, through substitution on the alkyl chain, the stereochemistry would likely play a role in its chemical and biological interactions. iitg.ac.in Enantiomers could exhibit different rates of reaction with chiral reagents or bind with different affinities to biological targets. The development of stereoselective syntheses and the chiral separation of these analogs would be necessary to investigate these stereochemical influences. nih.gov

Potential Research Applications in Advanced Organic Synthesis and Materials Chemistry

N-Methyl-4-Nitro-Butyramide as a Versatile Synthetic Building Block

The dual functionality of this compound makes it a promising candidate as a versatile building block in organic synthesis. The aliphatic nitro group is a well-established precursor to a variety of other functional groups and can participate in numerous carbon-carbon bond-forming reactions. rsc.orgnih.gov Simultaneously, the N-methylamide group offers sites for further chemical modification or can influence the molecule's physical and chemical properties.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Aliphatic nitro compounds are valuable starting materials for the synthesis of these cyclic systems. nih.gov The nitro group in this compound can be readily reduced to a primary amine, which can then undergo intramolecular cyclization with the amide functionality or an activated derivative to form various heterocyclic rings. wikipedia.org

For instance, the reduction of the nitro group to an amine would yield N-methyl-4-amino-butyramide. This intermediate could potentially cyclize under appropriate conditions to form a six-membered lactam ring. Alternatively, modification of the amide carbonyl followed by reductive amination could lead to the formation of substituted pyrrolidines or piperidines. The versatility of the nitro group allows for a range of synthetic transformations that can be tailored to produce a variety of heterocyclic structures. nih.gov

| Starting Material | Key Transformation | Potential Heterocyclic Product |

|---|---|---|

| This compound | Reduction of nitro group, followed by intramolecular amidation | Substituted Piperidinone |

| This compound | Reduction of nitro group and amide carbonyl | N-Methylpyrrolidine |

| This compound | Henry reaction followed by reductive cyclization | Substituted Pyrrolidine |

Intermediate in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The reactivity of the nitro group in this compound suggests its potential as a component in such reactions. The α-carbon to the nitro group is acidic and can be deprotonated to form a nitronate ion, which is a potent nucleophile. nih.govlkouniv.ac.in

This nucleophilic character allows it to participate in reactions such as the Henry reaction (nitro-aldol reaction) with aldehydes or Michael additions to α,β-unsaturated carbonyl compounds. core.ac.uk The resulting products, containing both the nitro and amide functionalities, could then undergo further transformations, making this compound a valuable linchpin in convergent synthetic strategies. The ability to introduce both a nitrogen-containing functional group and a flexible carbon chain in a single MCR highlights its potential for generating molecular diversity. nih.gov

Development of Functionalized Organic Molecules and Materials

The strategic placement of the N-methylamide and nitro functionalities in this compound provides a platform for the development of a wide range of functionalized organic molecules and materials. The distinct chemical reactivity of each group can be selectively addressed to build more complex structures with tailored properties.

Contributions to the Synthesis of Specialty Organic Chemicals

The transformation of the nitro group into other functionalities is a cornerstone of its synthetic utility. wikipedia.org For example, the reduction of the nitro group to an amine opens up a vast landscape of possible derivatizations, including acylation, alkylation, and sulfonylation. This would allow for the synthesis of a variety of specialty chemicals with potential applications in areas such as pharmaceuticals, agrochemicals, and polymers.

Furthermore, the amide group can be hydrolyzed to a carboxylic acid, providing another handle for chemical modification. The ability to selectively manipulate either the nitro or the amide group allows for a stepwise and controlled approach to the synthesis of complex, polyfunctional molecules.

| Functional Group Targeted | Reaction Type | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Nitro Group | Reduction | Amine | Amino amides, Lactams |

| Nitro Group | Nef Reaction | Ketone/Aldehyde | Keto amides |

| Amide Group | Hydrolysis | Carboxylic Acid | Nitro acids |

| Amide Group | Reduction | Amine | Nitro amines |

Exploration as a Chemical Intermediate in Complex Systems

The bifunctional nature of this compound also suggests its potential as a monomer or a cross-linking agent in the synthesis of functional polymers and materials. The amide functionality can participate in hydrogen bonding, which can influence the secondary structure and properties of polymeric materials. The nitro group can be used as a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

For example, polymers incorporating this compound could be functionalized by reducing the nitro groups to amines, which could then be used to attach biomolecules, dyes, or other active moieties. This approach could lead to the development of new materials for applications in drug delivery, sensors, or catalysis. The functionalization of materials with well-defined organic molecules is a key strategy for creating advanced materials with novel properties. mdpi.com

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches for N-Methyl-4-Nitro-Butyramide

Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing this compound. This aligns with the broader chemical industry's shift towards sustainable practices.

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount for developing sustainable routes to this compound. Traditional amide synthesis often relies on stoichiometric coupling agents that generate significant waste. ucl.ac.uknih.gov Future methods will aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key areas of research could include:

Solvent Selection: Moving away from hazardous dipolar aprotic solvents like DMF and chlorinated solvents towards greener alternatives such as cyclopentyl methyl ether (CPME) or even water. ucl.ac.uknih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Direct catalytic amidation, for instance, is preferable to methods requiring activating agents. sciepub.com

Renewable Feedstocks: Investigating the synthesis of precursors, such as 4-nitrobutanoic acid, from bio-based sources rather than petrochemicals.

Energy Efficiency: Developing syntheses that proceed under milder conditions, potentially utilizing microwave or photochemical activation to reduce energy consumption. nih.gov